N1-(4-methoxyphenethyl)indoline-1,2-dicarboxamide
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Overview
Description
N1-(4-methoxyphenethyl)indoline-1,2-dicarboxamide is a compound that belongs to the class of indole derivatives. Indole derivatives are significant in the field of organic chemistry due to their presence in various natural products and pharmaceuticals. This compound is characterized by the presence of an indoline ring system substituted with a 4-methoxyphenethyl group and two carboxamide groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(4-methoxyphenethyl)indoline-1,2-dicarboxamide typically involves the reaction of indoline derivatives with appropriate reagents to introduce the 4-methoxyphenethyl group and the carboxamide functionalities. One common method involves the use of palladium-catalyzed coupling reactions, such as the Sonogashira reaction, to form the indoline core . The reaction conditions often include the use of palladium(II) acetate, a bidentate ligand like 1,1′-bis(di-tert-butylphosphino)ferrocene, and a base such as potassium carbonate in a solvent mixture of toluene and acetonitrile .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N1-(4-methoxyphenethyl)indoline-1,2-dicarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carboxamide groups to amines.
Substitution: Electrophilic substitution reactions can occur on the indoline ring, particularly at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic reagents like halogens or sulfonyl chlorides can be used under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indoline oxides, while reduction can produce amine derivatives.
Scientific Research Applications
N1-(4-methoxyphenethyl)indoline-1,2-dicarboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex indole derivatives.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of N1-(4-methoxyphenethyl)indoline-1,2-dicarboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N1-(4-methoxyphenethyl)-N2-methylindoline-1,2-dicarboxamide: This compound has a similar structure but with an additional methyl group on the indoline ring.
Indole-3-acetic acid: A naturally occurring indole derivative with plant hormone activity.
Tryptophan: An essential amino acid with an indole ring structure.
Uniqueness
N1-(4-methoxyphenethyl)indoline-1,2-dicarboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of the 4-methoxyphenethyl group and two carboxamide groups makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
1-N-[2-(4-methoxyphenyl)ethyl]-2,3-dihydroindole-1,2-dicarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O3/c1-25-15-8-6-13(7-9-15)10-11-21-19(24)22-16-5-3-2-4-14(16)12-17(22)18(20)23/h2-9,17H,10-12H2,1H3,(H2,20,23)(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTBKJRZQNDBCTI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)N2C(CC3=CC=CC=C32)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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